3-Chloro-2-fluorobenzylmethylsulfone
Overview
Description
3-Chloro-2-fluorobenzylmethylsulfone is a biochemical used for proteomics research . Its molecular formula is C8H8ClFO2S and has a molecular weight of 222.66 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, aren’t available in the search results. The molecular weight is 222.66 .Scientific Research Applications
Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Protein Engineering
- Application : This study introduces a novel chemical bond into proteins for biochemical research and protein engineering, leveraging the potential of aryl fluorosulfate for multitargeting via sulfur(VI) fluoride exchange reactions. The development of fluorosulfonyloxybenzoyl-l-lysine (FSK) expands the scope of targetable proteins and applications, proving useful in creating covalent nanobodies and capturing enzyme-substrate interactions in live cells (Liu et al., 2021).
Synthesis and Herbicidal Activity
- Application : 3-Chloro-4-fluorobenzoylthiourea, a compound related to 3-Chloro-2-fluorobenzylmethylsulfone, was synthesized and found to have significant herbicidal activity. This highlights the potential of such compounds in agricultural applications (Liu Chang-chun, 2006).
Radical Fluorosulfonylation
- Application : The study explored new methods for synthesizing sulfonyl fluorides, which are increasingly significant in chemical biology and drug discovery. The identification of sulfuryl chlorofluoride as an effective fluorosulfonyl radical precursor highlights the potential of radical fluorosulfonylation in creating diverse sulfonyl fluorides (Nie & Liao, 2021).
Heat-Activated Persulfate Oxidation for Groundwater Remediation
- Application : This research investigated the oxidation of PFOA and other compounds by heat-activated persulfate, presenting a potential method for in-situ groundwater remediation. It demonstrates the chemical's role in environmental cleanup processes (Park et al., 2016).
Physiologic Disposition and Metabolic Fate in Pharmacology
- Application : Although not directly related to this compound, this study on the metabolic fate of a similar compound in various species, including humans, provides insights into the pharmacokinetics and potential therapeutic applications of sulfone derivatives (Hucker et al., 1973).
Antibacterial Activity Against Rice Bacterial Leaf Blight
- Application : Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to this compound, showed significant antibacterial activities against rice bacterial leaf blight. This suggests their potential use in agricultural pest control (Shi et al., 2015).
Quantum Mechanical Studies for Light Harvesting
- Application : Research on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, akin to this compound, explored their potential light-harvesting properties. This indicates possible applications in designing new dye-sensitized solar cells (Mary et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-2-fluorobenzylmethylsulfone are currently unknown . This compound is used in proteomics research , but its specific targets have not been identified yet
Mode of Action
Generally, a compound’s mode of action involves an interaction between the compound and a specific molecular target in the organism . This interaction can lead to changes in the target’s function, which can have downstream effects on the organism’s physiology .
Biochemical Pathways
As a biochemical used in proteomics research , it may potentially interact with proteins and other biomolecules, thereby affecting various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As a biochemical used in proteomics research , it may have effects on protein function and expression, but specific results of its action are yet to be determined.
properties
IUPAC Name |
1-chloro-2-fluoro-3-(methylsulfonylmethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXKBOQQVUGJBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C(=CC=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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